molecular formula C12H13NO2 B8523150 4-(Tetrahydropyran-2-yloxy)benzonitrile

4-(Tetrahydropyran-2-yloxy)benzonitrile

Cat. No.: B8523150
M. Wt: 203.24 g/mol
InChI Key: IOKJUQBMNLPGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydropyran-2-yloxy)benzonitrile (CAS: 884507-34-0) is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure consists of a benzonitrile core substituted with a tetrahydropyran-2-yloxy group. This moiety enhances the compound’s stability and solubility in organic solvents, making it valuable in pharmaceutical intermediates and agrochemical synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving tetrahydropyran derivatives and activated benzonitrile precursors .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(oxan-2-yloxy)benzonitrile

InChI

InChI=1S/C12H13NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8H2

InChI Key

IOKJUQBMNLPGKO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-[(Tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile
  • Molecular Formula: C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • Key Differences: The addition of a methoxymethyl group to the tetrahydropyran ring increases molecular weight and steric bulk.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Molecular Weight : 229.08 g/mol
  • Key Differences : The dioxaborolane group introduces boron, enabling participation in Suzuki-Miyaura cross-coupling reactions. This contrasts with the tetrahydropyranyloxy group, which lacks such reactivity, limiting the parent compound’s utility in metal-catalyzed syntheses .

Substituent Position and Electronic Effects

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile
  • Molecular Formula: C₁₉H₁₈BrNO₃
  • Molecular Weight : 388.26 g/mol
  • Key Differences : The bromine atom on the aromatic ring provides a site for further functionalization (e.g., Grignard reactions), while the tetrahydropyranyloxymethyl group adds steric hindrance. This compound’s dual functionality makes it more versatile in multi-step syntheses compared to the simpler benzonitrile derivative .
2-(Tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Molecular Formula: C₁₈H₂₄BNO₄
  • Molecular Weight : 329.20 g/mol
  • Key Differences : The combination of a boronate ester and tetrahydropyranyloxy group creates a bifunctional intermediate. This structure is tailored for sequential cross-coupling and protection/deprotection strategies, unlike the parent compound, which lacks boronate reactivity .
4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile (TMC278/rilpivirine)
  • Key Differences: This HIV non-nucleoside reverse transcriptase inhibitor features a cyanoethenyl group and dimethylphenyl substituents, which enhance amphiphilicity and oral bioavailability. The tetrahydropyranyloxy group in 4-(Tetrahydropyran-2-yloxy)benzonitrile lacks such tailored amphiphilic properties, limiting its direct pharmacological applicability .
4-[2-(1-Piperidine)ethoxy]benzoic Acid Hydrochloride
  • Molecular Formula: C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • Key Differences : The carboxylic acid and piperidine groups increase polarity and enable salt formation, improving water solubility. In contrast, the nitrile group in this compound is less polar, favoring organic-phase reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₁₂H₁₃NO₂ 203.24 Nitrile, tetrahydropyranyloxy Pharmaceutical intermediates
4-[(Tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile C₁₄H₁₇NO₂ 231.29 Nitrile, methoxymethyl-tetrahydropyran Lipophilic drug design
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 Nitrile, boronate ester Suzuki-Miyaura coupling
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile C₁₉H₁₈BrNO₃ 388.26 Nitrile, bromine, tetrahydropyranyloxymethyl Multi-step synthesis
TMC278/rilpivirine C₂₂H₁₈N₆ 366.42 Nitrile, cyanoethenyl, dimethylphenyl HIV therapy

Key Findings and Insights

  • Reactivity : The tetrahydropyranyloxy group in this compound provides steric protection for hydroxyl groups but lacks the versatility of boronate esters (e.g., cross-coupling) or bromine (e.g., substitution reactions) .
  • Solubility and Bioavailability : Compared to analogues with carboxylic acids or piperidine groups, the nitrile and tetrahydropyranyloxy combination offers moderate lipophilicity, suitable for organic synthesis but less ideal for aqueous formulations .
  • Structural Complexity : Derivatives with methoxymethyl or boronate groups require additional synthetic steps but enable tailored applications in drug discovery and materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.